molecular formula C9H7NO B130643 4-Acetylbenzonitrile CAS No. 1443-80-7

4-Acetylbenzonitrile

Cat. No.: B130643
CAS No.: 1443-80-7
M. Wt: 145.16 g/mol
InChI Key: NLPHXWGWBKZSJC-UHFFFAOYSA-N
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Description

It is a light yellow to yellow-beige crystalline solid that is soluble in chloroform but insoluble in water . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.

Mechanism of Action

Target of Action

4-Acetylbenzonitrile, also known as 4’-Cyanoacetophenone , is a chemical compound with the molecular formula

C9H7NOC_9H_7NOC9​H7​NO

. The primary targets of this compound are not explicitly mentioned in the available literature.

Mode of Action

It’s known that the compound has been used in the synthesis of imidazole derivatives . Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a wide range of biological effects.

Biochemical Pathways

Given its use in the synthesis of imidazole derivatives , it can be inferred that the compound may indirectly influence the biochemical pathways associated with these derivatives.

Result of Action

Given its role in the synthesis of imidazole derivatives , it can be inferred that the compound may indirectly contribute to the biological effects associated with these derivatives.

Biochemical Analysis

Biochemical Properties

It is known that it is used in the synthesis of imidazole derivatives , which suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.

Molecular Mechanism

It is known that it can participate in reactions to form imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetylbenzonitrile can be synthesized from 4-ethynylbenzonitrile using a gold catalyst [(IPr)AuCl] in methanol and water. The reaction is carried out at 110°C for 6 hours, followed by purification through column chromatography using petroleum ether and ethyl acetate as eluents . The yield of this reaction is approximately 92%.

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products

    Oxidation: 4-Cyanobenzoic acid.

    Reduction: 4-Aminobenzonitrile or 4-Hydroxybenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethynylbenzonitrile
  • 4-Morpholinecarbonitrile
  • 4-Chloro-3-nitrobenzonitrile
  • Methyl 4-acetylbenzoate
  • 1-Acetylindole
  • 4-(Methylthio)phenylacetic acid
  • 2-Amino-4-chlorobenzonitrile
  • 2-Methoxybenzonitrile

Uniqueness

4-Acetylbenzonitrile is unique due to its acetyl and nitrile functional groups, which make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in the synthesis of a wide range of pharmaceutical compounds.

Properties

IUPAC Name

4-acetylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPHXWGWBKZSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162668
Record name 4'-Cyanoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443-80-7
Record name 4-Acetylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Cyanoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Cyanoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-cyanoacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Prepared in an analogous manner to that of Preparation 247 starting with (R)-(+)-4-(1-Hydroxy-ethyl)-benzonitrile which is obtained from 4-acetylbenzonitrile using 1.0 M (S)-2-Methyl-CBS-oxazaborolidine in toluene in an analogous fashion as in Preparation 248.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques can be used to characterize 4-acetylbenzonitrile?

A1: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy can identify functional groups like the nitrile (CN) and carbonyl (CO) groups present in the molecule. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, can provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [] Additionally, mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. []

Q2: Can you elaborate on the application of 2D IR spectroscopy in understanding this compound?

A2: While standard IR spectroscopy provides information about the presence of functional groups, two-dimensional infrared (2D IR) spectroscopy offers a more in-depth analysis of molecular vibrations and interactions. A study demonstrated the use of relaxation-assisted 2D IR (RA 2DIR) spectroscopy to investigate vibrational energy transfer between the CN and CO groups in this compound. [] This technique led to a six-fold enhancement in cross-peak amplitudes, indicating energy transfer between these groups despite their relatively long distance of approximately 6.5 Å within the molecule. [] These findings highlight the potential of RA 2DIR for studying long-range interactions and connectivity patterns in molecules like this compound.

Q3: Has this compound been explored for its potential in coordination chemistry?

A3: Yes, this compound, due to the presence of the nitrile group, can act as a ligand in coordination complexes. Research has demonstrated its ability to coordinate to metal centers, specifically cobalt(III), through the nitrogen atom of the nitrile group. [] This coordination leads to the formation of pentaamminecobalt(III) complexes. [] Interestingly, these complexes are susceptible to hydrolysis, resulting in the conversion of the nitrile group to a carboxamide, offering a chemical proof for the initial nitrogen coordination. [] This aspect highlights the reactivity of the nitrile group in this compound and its potential for further chemical transformations.

Q4: Are there any studies focusing on the synthesis of novel compounds using this compound as a building block?

A4: Yes, the presence of both the acetyl and nitrile groups in this compound makes it a versatile building block in organic synthesis. One study utilized this compound in the synthesis of imidazole derivatives with potential anti-inflammatory and analgesic activities. [] The reaction involved the condensation of 4-(2-ethylamino)-1H-imidazole with this compound, resulting in the formation of a new imidazole derivative. [] This example demonstrates the utility of this compound as a starting material for creating diverse chemical libraries with potential biological applications.

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